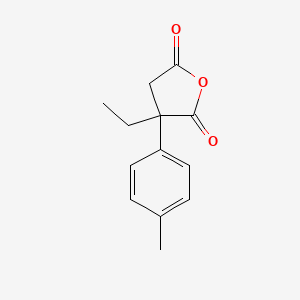

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione” is represented by the InChI code: 1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 218.25 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is involved in various synthesis and chemical reaction studies. For instance, Shin et al. (1983) discussed the synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones, which are structurally related to this compound, emphasizing their reactions with N-bromosuccinimide in different environments (Shin, Sato, Honda, & Yoshimura, 1983). Moreover, Cvetković et al. (2019) synthesized new derivatives of similar compounds and explored their antimicrobial activities, indicating the relevance of these compounds in medicinal chemistry research (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).

Biological Activity and Applications

The biological activity of compounds related to this compound is a significant area of research. Rooney et al. (1983) examined a series of derivatives as inhibitors of glycolic acid oxidase, showcasing the potential pharmaceutical applications of these compounds (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983). Similarly, Bobek, Kuhar, and Bloch (1979) studied the synthesis and biological activity of derivatives, emphasizing their inhibitory effects on certain microorganisms, which is crucial for developing new antimicrobial agents (Bobek, Kuhar, & Bloch, 1979).

Pharmaceutical and Material Science Research

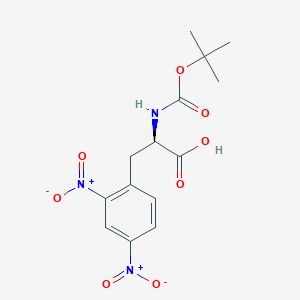

Research also extends to the pharmaceutical and material science fields. Ali et al. (2016) conducted studies on the enantiomeric resolution of derivatives, which is vital in the pharmaceutical industry for the development of stereochemically pure drugs (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016). Cal et al. (2012) highlighted the efficient synthesis of protected amino acids using derivatives, showing its application in peptide chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Advanced Applications in Technology

In the field of advanced technology, Hu et al. (2015) investigated the use of related conjugated polyelectrolytes in polymer solar cells, demonstrating the potential of these compounds in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015). Chen, Xiao, Yao, and Fan (2006) explored the use of photochromic fulgides, which are structurally similar, for dual-wavelength optical memory in parallel recording, an important advancement in data storage technology (Chen, Xiao, Yao, & Fan, 2006).

Propiedades

IUPAC Name |

3-ethyl-3-(4-methylphenyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQAYLWCCUWIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC1=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)